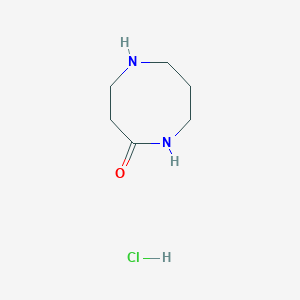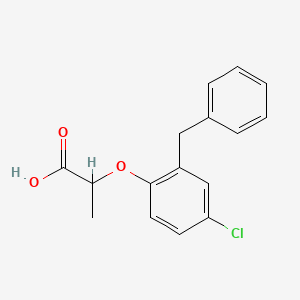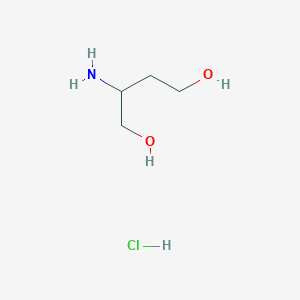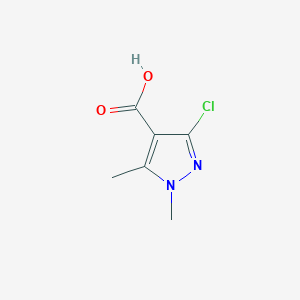
3-chloro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
3-chloro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid is a derivative of pyrazole, a five-membered aromatic heterocyclic compound with two nitrogen atoms. The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .
Synthesis Analysis
The synthesis of pyrazoles often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, condensation of acetylacetone and hydrazine gives 3,5-dimethylpyrazole .Molecular Structure Analysis
The structure of pyrazoles is often discussed based on crystallographic results and solid-state NMR . Compounds like 3,5-dimethyl-1H-pyrazole-4-carboxylic acid present polymorphism and one of the polymorphs of each compound shows solid-state proton transfer (SSPT) .Chemical Reactions Analysis
Pyrazoles are known to undergo a variety of chemical reactions. For example, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .Physical And Chemical Properties Analysis
3-chloro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid has a molecular weight of 188.61, a density of 1.40±0.1 g/cm3 (Predicted), a melting point of 164 °C, a boiling point of 339.5±42.0 °C (Predicted), and a flash point of 159.1°C .Aplicaciones Científicas De Investigación
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as 3-chloro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .
Drug Discovery
The pyrazole scaffold is a popular choice in medicinal chemistry and drug discovery . The unique structure of pyrazoles, including 3-chloro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid, allows for a wide range of interactions with biological macromolecules, making them potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Coordination Chemistry
3-chloro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid can serve as a precursor to a variety of ligands that are widely studied in coordination chemistry . These include trispyrazolylborate, a trispyrazolylmethane, and a pyrazolyldiphosphine .
Organometallic Chemistry
In organometallic chemistry, pyrazole-bearing compounds like 3-chloro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid are used to create complex structures . Their unique properties make them suitable for a variety of applications in this field .
Agrochemistry
Pyrazoles, including 3-chloro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid, have applications in agrochemistry . Their unique properties make them suitable for use in a variety of agricultural applications .
Insecticidal Activities
A series of 1H-pyrazole-5-carboxylic acid derivatives, which can be synthesized from 3-chloro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid, have been found to display good insecticidal activity against A. fabae . The best compound in the series displayed an 85.7% mortality rate at a concentration of 12.5 mg/L .
Mecanismo De Acción
Target of Action
The primary targets of 3-chloro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid are currently unknown. This compound is a derivative of pyrazole, a class of organic compounds with a five-membered ring with two nitrogen atoms . Pyrazole derivatives are known for their diverse pharmacological effects
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. These interactions can lead to changes in the conformation or activity of the target molecules .
Biochemical Pathways
Pyrazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple pathways
Pharmacokinetics
The compound is predicted to have a density of 140±01 g/cm3, a melting point of 164 °C, and a boiling point of 3395±420 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Given the diverse biological activities of pyrazole derivatives, it’s plausible that this compound could have multiple effects at the molecular and cellular levels .
Safety and Hazards
Direcciones Futuras
Pyrazoles are versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Future research may focus on developing new synthetic methods and exploring the biological activity of pyrazole derivatives .
Propiedades
IUPAC Name |
3-chloro-1,5-dimethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-3-4(6(10)11)5(7)8-9(3)2/h1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZOFOYLRIVLAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1,5-dimethyl-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



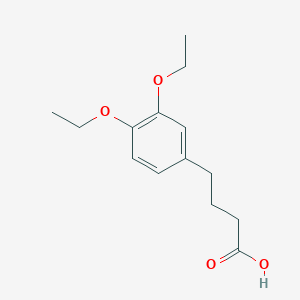
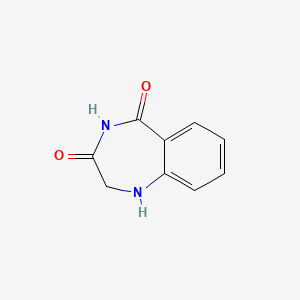
![cis-Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3377987.png)
![1-Cyanospiro[2.4]heptane-1-carboxylic acid](/img/structure/B3378008.png)

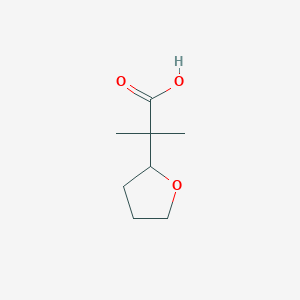

![Benzo[d]isothiazole-4-carboxylic acid](/img/structure/B3378025.png)
![4-Fluorobenzo[b]thiophene-7-carboxylic acid](/img/structure/B3378040.png)
